molecular formula C9H15NO3 B3213259 1-Acetyl-piperidine-3-carboxylic acid methyl ester CAS No. 111479-16-4

1-Acetyl-piperidine-3-carboxylic acid methyl ester

Cat. No. B3213259
CAS RN: 111479-16-4
M. Wt: 185.22 g/mol
InChI Key: OWSGPYSADALYKH-UHFFFAOYSA-N
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Description

1-Acetyl-piperidine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H15NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-piperidine-3-carboxylic acid methyl ester consists of a piperidine ring, which is acetylated at one position and carboxylated at the third position. The carboxyl group is further esterified with a methyl group .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and functional groups. While the exact mechanism of action for 1-Acetyl-piperidine-3-carboxylic acid methyl ester is not known, piperidine derivatives are often involved in biological activity such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives, including 1-Acetyl-piperidine-3-carboxylic acid methyl ester, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

methyl 1-acetylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-8(6-10)9(12)13-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSGPYSADALYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-piperidine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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